n-Allyl-2-(1h-indol-3-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H14N2O/c1-2-7-14-13(16)8-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16) |
InChI Key |
DOQPOVMCDMDYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for N Allyl 2 1h Indol 3 Yl Acetamide and Its Analogues
Classical Synthetic Approaches to 2-(1H-indol-3-yl)acetamide Derivatives
Condensation Reactions Involving Indole (B1671886) and Acetyl Chloride Precursors
One of the fundamental methods for creating the 2-(1H-indol-3-yl)acetamide scaffold involves the reaction of an indole with a suitable acetyl chloride derivative. For instance, the reaction of indole with chloroacetyl chloride can produce 2-chloro-1-(indoline-1-yl)ethanone. This intermediate can then be further reacted with an amine to yield the desired N-substituted acetamide (B32628) derivative. researchgate.net
A general representation of this synthetic approach is depicted below:
Where R represents an allyl group or other substituent.
Utilization of Indole-3-carboxaldehyde (B46971) as a Key Synthetic Intermediate
Indole-3-carboxaldehyde, also known as 3-formylindole, is a versatile and widely used intermediate in the synthesis of various indole derivatives. wikipedia.orgresearchgate.net Its carbonyl group readily participates in condensation and coupling reactions, making it a valuable precursor for constructing more complex molecules. researchgate.net
One common strategy involves the condensation of indole-3-carboxaldehyde with various nucleophiles. For example, it can react with hydrazine (B178648) derivatives or substituted acid hydrazides to form corresponding hydrazine or acid hydrazide derivatives. scirp.org Furthermore, Knoevenagel condensation of indole-3-carboxaldehyde with compounds containing active methylene (B1212753) groups, such as cyanoacetamide or ethyl cyanoacetate, provides a route to α,β-unsaturated carbonyl compounds, which can be further modified to yield the desired acetamide derivatives. scirp.org
| Reagent | Product Type | Reference |
| Hydrazine Hydrate | Hydrazine derivative | scirp.org |
| Phenyl Hydrazine | Hydrazine derivative | scirp.org |
| Cyanoacetamide | Knoevenagel condensation product | scirp.org |
| Ethyl Cyanoacetate | Knoevenagel condensation product | scirp.org |
Advanced and Efficient Synthetic Strategies for N-Substituted Indole Acetamides
In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. This has led to the emergence of advanced strategies for the synthesis of N-substituted indole acetamides, including multi-component reactions and microwave-assisted syntheses.
Multi-Component Reactions for the Construction of 2-(indol-3-yl)acetamide Scaffolds
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. researchgate.netresearchgate.net This approach offers several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation. researchgate.net
Several MCRs have been developed for the synthesis of indole-substituted heterocycles. researchgate.net For instance, a one-pot reaction involving indole, an aldehyde, and an active methylene compound can lead to the formation of substituted indole derivatives. researchgate.net The use of catalysts such as copper sulfate (B86663) has been shown to be effective in promoting these reactions. nih.gov
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. iosrphr.orgnih.gov The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. iosrphr.orgnih.gov
Microwave-assisted methods have been successfully applied to the synthesis of various indole derivatives, including N-substituted indole acetamides. iosrphr.orgnih.govknu.ac.krmdpi.com For example, the condensation of phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline under microwave irradiation has been shown to produce N-phenyl acetamide derivatives in excellent yields with drastically reduced reaction times. iosrphr.org Similarly, microwave-assisted synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds efficiently without the need for a catalyst. organic-chemistry.org
| Reaction Type | Advantage of Microwave-Assisted Synthesis | Reference |
| Condensation of phenyl iodoacetamide with indolo[2,3-b]quinoxaline | Drastically reduced reaction time, excellent yields | iosrphr.org |
| Synthesis of substituted 1,2,4-triazoles | Short reaction times, high yields, catalyst-free | organic-chemistry.org |
| Synthesis of N-(substituted)-...-acetamides | Reaction completion in seconds, extraordinary product yield | nih.gov |
One-Pot Procedural Advantages
Numerous one-pot procedures for the synthesis of indole derivatives have been reported. researchgate.netmdpi.comrsc.org For example, a one-pot protocol for synthesizing N-aryl-2,2'-biindoles has been developed using a fluoroarene-induced bicyclization strategy. acs.org Another example is the one-pot synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one through a telescoped multicomponent condensation. mdpi.com These methods demonstrate the power of one-pot strategies in streamlining the synthesis of complex indole-containing molecules.
The synthesis of N-allyl-2-(1H-indol-3-yl)acetamide and its diverse analogues is a focal point of contemporary medicinal chemistry, owing to the significant biological activities exhibited by indole-based scaffolds. The strategic construction and functionalization of this molecule allow for the exploration of vast chemical space, leading to the discovery of novel therapeutic agents. This article delves into the various synthetic strategies employed, from the formation of the core structure to the intricate derivatization of its key components.
Azide (B81097) Coupling Methods in the Synthesis of Related N-Allyl Acetamide Analogues
The introduction of a nitrogen-containing functional group, such as an azide, provides a versatile handle for the synthesis of N-allyl acetamide analogues. Azide coupling methods are instrumental in constructing the N-allyl moiety and can be achieved through several synthetic routes.
One of the most established methods for generating allylic azides is through the nucleophilic substitution of allylic halides or other suitable leaving groups with an azide salt, such as sodium azide (NaN₃). nih.govnih.gov This S_N2 reaction typically proceeds with an inversion of stereochemistry. For instance, allylic chlorides, bromides, sulfonates, and activated esters can readily undergo substitution with the azide anion. nih.gov The resulting allylic azide can then be reduced to the corresponding primary amine, which can subsequently be acylated to form the desired N-allyl acetamide.
A tandem reaction sequence involving an allylic azide rearrangement followed by a Friedel-Crafts alkylation has also been reported for the synthesis of azido-tetralins, chromanes, and -tetrahydroquinolines, demonstrating the utility of allylic azides in constructing complex heterocyclic systems. nih.gov In a specific example, an epoxide was opened with NaN₃ to yield an allylic azide, which was then converted to an imidate and subsequently rearranged. nih.gov
Furthermore, direct azidation of indoles has been achieved using various reagents. Iodine-mediated azidation and the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) to generate an azide radical from NaN₃ are notable examples. mdpi.com These methods can introduce an azide group onto the indole scaffold, which can then be elaborated to the desired acetamide side chain.
| Starting Material | Reagents | Product | Reference |
| Allylic Halide | NaN₃ | Allylic Azide | nih.gov |
| Epoxide | NaN₃, Acetone/Water | Allylic Azide | nih.gov |
| Indole | NaN₃, I₂ | Azidoindole | mdpi.com |
| Indole | NaN₃, CAN | Azidoindole | mdpi.com |
Knoevenagel Condensation in the Formation of Arylidene Acetamide Derivatives
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is particularly useful for the synthesis of arylidene acetamide derivatives, which can be considered structural analogues of this compound. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.
In the context of synthesizing arylidene acetamide derivatives, a typical approach involves the reaction of an N-substituted cyanoacetamide or a related active methylene compound with an aromatic aldehyde. The product of this condensation is an α,β-unsaturated carbonyl compound, which is a key structural motif in many biologically active molecules. The reaction is often followed by further transformations to yield the final acetamide derivatives.
For example, the Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione (B21345) has been carried out in polyethylene (B3416737) glycol-300, offering a simple isolation procedure and good yields. While not a direct synthesis of an acetamide, the resulting arylidene moiety is a common feature in related structures.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type |
| Aromatic Aldehydes | 2,4-Thiazolidinedione | Polyethylene glycol-300 | Arylidene Thiazolidinedione |
Derivatization Strategies for Enhancing Molecular Diversity and Complexity
To explore the structure-activity relationships (SAR) of this compound and to optimize its pharmacological profile, extensive derivatization of its core components is essential. These strategies focus on the functionalization of the indole heterocycle, modifications of the allyl moiety, and structural variations of the acetamide linker.
Functionalization of the Indole Heterocycle at Various Positions
The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization at various positions can significantly impact biological activity. Common strategies for modifying the indole ring in related acetamide derivatives include:
N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated to introduce a variety of substituents. nih.govrsc.orgmdpi.com Classical conditions often involve the use of a strong base like sodium hydride followed by an alkyl halide. rsc.org Palladium-catalyzed N-arylation has also been employed. nih.gov
Substitution at C2 and C3: The C2 and C3 positions of the indole ring are nucleophilic and can be targeted for electrophilic substitution. The synthesis of various indole-3-acetamide (B105759) derivatives often starts with indole-3-acetic acid, highlighting the importance of functionalization at the C3 position. acs.org
Substitution on the Benzene (B151609) Ring: The benzene portion of the indole ring can be substituted with various functional groups, such as halogens, alkyls, or alkoxy groups, to modulate the electronic and steric properties of the molecule.
| Position | Modification | Reagents/Method | Reference |
| N1 | Alkylation | NaH, Alkyl Halide | rsc.org |
| N1 | Arylation | Pd-catalyzed coupling | nih.gov |
| C3 | Acetamide side chain | Indole-3-acetic acid coupling | acs.org |
| C5/C6 | Halogenation/Alkylation | Various electrophilic reagents | - |
Modifications and Substitutions on the Allyl Moiety
The allyl group of this compound offers several opportunities for chemical modification to enhance molecular diversity. These modifications can influence the compound's binding affinity, metabolic stability, and pharmacokinetic properties.
Hydrogenation: The double bond of the allyl group can be reduced to a propyl group, altering the flexibility and lipophilicity of the side chain.
Hydroxylation/Epoxidation: The double bond can be dihydroxylated or epoxidized to introduce polar functional groups, which can form additional hydrogen bonds with biological targets.
Click Chemistry: The terminal alkene can be functionalized via thiol-ene "click" chemistry to attach a wide range of substituents.
Substitution on the Allylic Carbon: The allylic position can be a site for further substitution, although this can be challenging due to potential rearrangements. Nickel-catalyzed N-allylation of indoles with allylic alcohols has been developed, which could potentially be adapted for further functionalization. researchgate.net
Structural Variations of the Acetamide Linker
The acetamide linker plays a crucial role in positioning the indole and allyl moieties relative to each other. Variations in this linker can significantly alter the compound's conformation and its interactions with biological targets.
Amide N-Substitution: The hydrogen on the amide nitrogen can be replaced with various alkyl or aryl groups. A study on indole-3-acetamides involved the coupling of indole-3-acetic acid with various substituted anilines, demonstrating the feasibility of this modification. acs.org
Chain Length Homologation: The length of the acetamide linker can be extended or shortened by one or more methylene units to optimize the distance between the pharmacophoric groups.
Introduction of Heteroatoms: The methylene group of the acetamide linker can be replaced with a heteroatom such as oxygen or sulfur to create ether or thioether linkages, which can alter the compound's polarity and hydrogen bonding capacity.
Incorporation of Rigid Spacers: Replacing the flexible acetamide linker with a more rigid unit, such as a cyclic structure, can restrict the conformational freedom of the molecule, potentially leading to higher binding affinity and selectivity. For instance, new indole derivatives have been synthesized with an acetamido group as a spacer, which was reported to be important for certain biological activities. nih.gov Another study involved the synthesis of N-thianyl indole acetamide derivatives, where a tetrahydrothiopyran (B43164) ring was incorporated into the amide portion. arabjchem.org
| Modification | Description | Example Reference |
| N-Substitution | Replacing the amide H with alkyl/aryl groups | acs.org |
| Chain Homologation | Varying the number of methylene units | - |
| Heteroatom Introduction | Replacing CH₂ with O or S | - |
| Rigid Spacers | Incorporating cyclic structures | arabjchem.org |
Biological Activity and Mechanistic Investigations of N Allyl 2 1h Indol 3 Yl Acetamide Derivatives in Vitro Focused Studies
Enzyme Inhibition Profiling and Specificity
The inhibitory effects of N-Allyl-2-(1H-indol-3-yl)acetamide derivatives have been explored against various enzymes, revealing a broad spectrum of potential therapeutic applications.
Alpha-Amylase and Alpha-Glucosidase Inhibitory Activities
Derivatives of 3,3-di(indolyl)indolin-2-ones have demonstrated promising inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov Notably, these compounds generally exhibit stronger inhibition of α-glucosidase compared to α-amylase, which is a desirable characteristic for potential anti-diabetic agents as it may reduce the gastrointestinal side effects associated with some commercial drugs. nih.govnih.gov
For instance, compound 1i from a synthesized series of 3,3-di(indolyl)indolin-2-ones showed a significantly higher percentage of α-glucosidase inhibition (67 ± 13%) and a lower percentage of α-amylase inhibition (51 ± 4%) compared to the standard drug acarbose, which had inhibition rates of 19 ± 5% and 90 ± 2%, respectively. nih.gov Molecular docking studies have further elucidated the interactions between these compounds and the active sites of both enzymes, supporting the observed inhibitory activities. nih.gov
Table 1: Alpha-Amylase and Alpha-Glucosidase Inhibition by 3,3-di(indolyl)indolin-2-one Derivatives
| Compound | α-Glucosidase % Inhibition (at 50 µg/ml) | α-Amylase % Inhibition (at 50 µg/ml) |
|---|---|---|
| 1i | 67 ± 13 | 51 ± 4 |
| Acarbose (Standard) | 19 ± 5 | 90 ± 2 |
Data sourced from a study on 3,3-di(indolyl)indolin-2-ones. nih.gov
Butyrylcholinesterase (BChE) and Lipoxygenase (LOX) Inhibition
Selective inhibition of butyrylcholinesterase (BChE) is considered a potential therapeutic strategy for Alzheimer's disease. nih.gov While direct studies on this compound are limited, related indole-based structures have been investigated. For example, a series of (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives, which share the indole (B1671886) acetic acid scaffold, have shown inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammation. nih.gov Specifically, one compound in this series exhibited an IC50 value of 53.61 μM against LOX. nih.gov
Targeting Specific Proteolytic Enzymes (e.g., Cathepsin K)
Cathepsin K, a cysteine protease predominantly found in osteoclasts, plays a vital role in bone resorption, making it a target for osteoporosis therapies. rsc.orgnih.gov A novel scaffold of cathepsin K inhibitors, based on an initial lead compound, was used to design and synthesize 61 derivatives. rsc.org Among these, compound A22 emerged as a potent inhibitor with an IC50 value of 0.44 μM against Cathepsin K and demonstrated high specificity for this enzyme. rsc.org Molecular docking studies indicated that A22 favorably interacts within the active site of Cathepsin K. rsc.org Furthermore, A22 was shown to block active osteoclasts in vitro. rsc.org
Tyrosinase Inhibition Potential
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications as depigmenting agents. nih.gov While direct data on this compound is not available, numerous natural and synthetic compounds, including those with indole-like structures, have been investigated as tyrosinase inhibitors. nih.gov For example, 2-hydroxytyrosol has been shown to inhibit mushroom tyrosinase with an IC50 value of 13.0 µmol/L. nih.gov
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition of Coronaviruses (e.g., SARS-CoV-2, HCoV-OC43, HCoV-NL63)
The viral RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many RNA viruses, including coronaviruses. nih.govnih.govnih.gov Derivatives of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have been identified as inhibitors of the SARS-CoV-2 RdRp. nih.govnewschool.edu Through optimization, several potent inhibitors were discovered, with IC50 values in the low micromolar range. nih.govnewschool.edu
For example, compounds 6b2 , 6b5 , 6c9 , 6d2 , and 6d5 were identified as potent SARS-CoV-2 RdRp inhibitors with IC50 values of 3.35 ± 0.21 μM, 4.55 ± 0.2 μM, 1.65 ± 0.05 μM, 3.76 ± 0.79 μM, and 1.11 ± 0.05 μM, respectively. nih.govnewschool.edu The activity of these compounds was comparable to that of remdesivir (B604916) (IC50 of 1.19 ± 0.36 μM). nih.govnewschool.edu Furthermore, the most potent compound, 6d5 , demonstrated stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir. nih.gov Studies also indicated that some of these compounds could inhibit the replication of HCoV-OC43 and HCoV-NL63 in a dose-dependent manner. nih.gov
Table 2: SARS-CoV-2 RdRp Inhibitory Activity of 2-((indol-3-yl)thio)-N-benzyl-acetamide Derivatives
| Compound | IC50 (µM) against SARS-CoV-2 RdRp |
|---|---|
| 6b2 | 3.35 ± 0.21 |
| 6b5 | 4.55 ± 0.2 |
| 6c9 | 1.65 ± 0.05 |
| 6d2 | 3.76 ± 0.79 |
| 6d5 | 1.11 ± 0.05 |
| Remdesivir (Control) | 1.19 ± 0.36 |
Data sourced from studies on 2-((indol-3-yl)thio)-N-benzyl-acetamides. nih.govnewschool.edu
Antimicrobial Efficacy and Underlying Mechanisms
Indole and its derivatives have long been recognized for their broad-spectrum biological activities, including antimicrobial effects. researchgate.net A series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Another study reported on the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives and their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis H37Rv and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
One particular derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) , exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov The study also explored the potential mechanism of action through molecular docking studies, investigating the binding of these compounds to long RSH proteins, which are involved in bacterial stress responses. nih.gov
Antibacterial Activity against Gram-Positive (e.g., S. aureus) and Gram-Negative (e.g., E. coli, K. pneumoniae, P. aeruginosa) Bacterial Strains
The search for new antibacterial agents is driven by the increasing prevalence of drug-resistant bacterial infections. nih.gov Indole derivatives have shown considerable potential in this area. nih.govnih.gov Studies have demonstrated that certain N-substituted-2-(1H-indol-3-yl)acetamide derivatives exhibit significant antibacterial activity. For instance, some indole-based compounds have been found to be effective against both Gram-positive and Gram-negative bacteria. nih.gov
Derivatives of 2-(1H-indol-3-yl)acetamide have been synthesized and evaluated for their in vitro antibacterial properties. nih.gov Research has shown that some of these compounds possess a broad spectrum of activity. nih.gov For example, certain indole derivatives have demonstrated promising results against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of serious infections. nih.govznaturforsch.com Some indole hydrazone derivatives have shown more potent antimicrobial activity against MRSA than the standard drug ampicillin (B1664943). znaturforsch.com Specifically, a 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative displayed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov However, many of these derivatives were found to be inactive against the Gram-negative bacterium E. coli. nih.gov
In contrast, other studies have reported that certain indole derivatives, such as some 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones, show good antibacterial activity against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae. researchgate.net Additionally, some 2-Aryl indole 3-Glyoxylamide derivatives with nitro (NO2) and chloro (Cl) substitutions have shown potent activity against both Gram-positive Bacillus subtilis and Gram-negative E. coli. ijper.org
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Indole-triazole derivative (3d) | MRSA | Promising lead compound | nih.gov |
| Indole hydrazone derivative (8) | MRSA | More potent than ampicillin (MIC: 6.25 μg/ml) | znaturforsch.com |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | Low MIC (0.98 μg/mL) | nih.gov |
| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones (5b, 5e) | E. coli, K. pneumoniae | Good activity | researchgate.net |
| 2-Aryl indole 3-Glyoxylamide (NO2, Cl substituted) | B. subtilis, E. coli | Potent activity | ijper.org |
Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Candida glabrata, Candida parapsilosis, Aspergillus niger, Cryptococcus neoformans)
Fungal infections represent a significant threat to human health, necessitating the development of new and effective antifungal drugs. nih.gov Indole derivatives have been investigated for their potential as antifungal agents. znaturforsch.com
Several studies have evaluated the antifungal activity of N-substituted 2-(1H-indol-3-yl)acetamide and related indole derivatives against a range of fungal pathogens. While some indole hydrazone derivatives did not show significant antifungal activity, others demonstrated a wide antifungal spectrum. znaturforsch.com For instance, certain indole-containing hydrazone derivatives exhibited moderate activity against Candida albicans with a MIC value of 3.125 μg/ml. znaturforsch.com Furthermore, some indole-triazole derivatives have been identified as promising lead compounds against Candida krusei. nih.gov
Derivatives of 3-(1H-indole-3-carbonyl)-2H-chromen-2-one have also shown good antifungal activity against Candida albicans. researchgate.net The search for novel antifungals has also led to the screening of compound libraries against emerging threats like Candida auris and species of Cryptococcus. nih.gov
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound Type | Fungal Pathogen | Activity | Reference |
|---|---|---|---|
| Indole-containing hydrazone derivatives (1, 7, 15) | Candida albicans | Moderate activity (MIC: 3.125 μg/ml) | znaturforsch.com |
| Indole-triazole derivative (3d) | Candida krusei | Promising lead compound | nih.gov |
| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones (5g, 5h) | Candida albicans | Good activity | researchgate.net |
Antimycobacterial Potential (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, and the emergence of drug-resistant strains highlights the urgent need for new antimycobacterial agents. nih.govnih.gov Indole-based compounds have shown promise in this area. nih.gov
Several studies have focused on the synthesis and evaluation of indole derivatives for their antimycobacterial activity. For example, 2,5-disubstituted-1,3,4-oxadiazole derivatives containing an indole moiety have been synthesized and tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.orgresearchgate.net One such compound, 5d, was found to be the most active against M. smegmatis with a MIC value of 25 µM. msptm.org
Furthermore, research on indole-2-carboxamides has led to the identification of lead acetamides with pan antimycobacterial activity. nih.gov These compounds are suggested to inhibit the essential transporter MmpL3. nih.gov Some N-(2-arylethyl)quinolin-3-amines, inspired by a marine sponge-derived alkaloid, have also demonstrated good anti-mycobacterial activity against M. bovis BCG. mdpi.com
Table 3: Antimycobacterial Activity of Selected Indole Derivatives
| Compound Type | Mycobacterial Strain | Activity | Reference |
|---|---|---|---|
| 2,5-disubstituted-1,3,4-oxadiazole derivative (5d) | M. smegmatis | Most active (MIC: 25 µM) | msptm.org |
| Indole-2-carboxamide-based acetamides | M. abscessus, M. tb | High potency (MIC up to 0.25 μg/mL against M. tb) | nih.gov |
| N-(2-(naphthalen-2-yl)ethyl)quinolin-3-amine (44) | M. bovis BCG | Good activity | mdpi.com |
Investigation of Microbial Target Pathways and Resistance Modulation
A significant aspect of developing new antimicrobial agents is understanding their mechanism of action and how they might overcome existing resistance mechanisms. For indole derivatives, several potential targets and mechanisms have been investigated.
One major contributor to antibiotic resistance in Staphylococcus aureus is the NorA efflux pump, which can expel antibacterial drugs from the cell. acs.org The indole scaffold has proven to be particularly effective in developing inhibitors of this pump, which could help restore the efficacy of existing antibiotics. acs.org
Another promising target for antibacterial agents is the FtsZ protein, which is crucial for bacterial cell division. nih.gov An indole-cored molecule, CZ74, was identified as a potent inhibitor of FtsZ, disrupting its polymerization and GTPase activity. nih.gov This compound demonstrated strong antibacterial potency against several Gram-positive bacteria, including MRSA. nih.gov
In the context of antimycobacterial activity, the MmpL3 transporter is a key target. nih.gov Inhibition of MmpL3 disrupts the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Lead acetamide-based compounds derived from indole-2-carboxamides have been identified as MmpL3 inhibitors. nih.gov
Antiproliferative and Cell Growth Modulation in Cancer Models (In Vitro)
The indole nucleus is a key structural component in many anticancer agents. nih.govnih.gov Consequently, this compound derivatives have been extensively studied for their potential to inhibit the growth of various cancer cells.
Inhibition of Proliferation in Diverse Cancer Cell Lines (e.g., Leukemia, Colon, Prostate, Breast, Lung)
Numerous studies have reported the in vitro cytotoxicity of indole derivatives against a panel of human cancer cell lines. For instance, a series of indole-aryl amide derivatives were evaluated for their effects on cell lines such as HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). nih.govnih.gov
Some of these synthesized compounds showed good activity against the selected tumor cell lines. nih.gov Notably, one compound demonstrated significant selectivity towards HT29 colon cancer cells, with an IC50 value of 2.61 µM, while being less toxic to healthy human intestinal cells. nih.gov Another compound was active against three cancer cell lines: HT29, PC3, and J6, with IC50 values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. nih.gov
Furthermore, 2,3-disubstituted indoles have been identified as a new chemical scaffold for developing anticancer agents, particularly for apoptosis-resistant cancers like gliomas and melanomas. nih.gov These compounds tend to exhibit cytostatic effects, meaning they inhibit cell growth rather than directly killing the cells. nih.gov
Table 4: Antiproliferative Activity of Selected Indole Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-aryl amide derivative (5) | HT29 (Colon) | 2.61 | nih.gov |
| Indole-aryl amide derivative (5) | PC3 (Prostate) | 0.39 | nih.gov |
| Indole-aryl amide derivative (5) | Jurkat J6 (Leukemia) | 0.37 | nih.gov |
| C-3 ether indole (B6) | - | Single-digit micromolar GI50 | nih.gov |
Mechanistic Disruption of Cellular Processes (e.g., Tubulin Polymerization, Microtubule Fragmentation, Cell Migration)
The anticancer effects of indole derivatives are often attributed to their ability to interfere with critical cellular processes, particularly those involving the cytoskeleton. Microtubules, which are dynamic polymers of α- and β-tubulin, play a vital role in cell division, structure, and migration. nih.govnih.gov
The process of cell migration, which is crucial for cancer metastasis, is a complex sequence of events including cell polarization, protrusion of the leading edge, and formation of new adhesions. nih.gov Microtubules are integral to all these steps. nih.gov They act as tracks for transporting essential molecules to the leading edge of a migrating cell and provide the compressive forces needed for sustained protrusions. nih.gov
The dynamic nature of microtubules, known as dynamic instability, is essential for their function. nih.gov Some anticancer drugs work by disrupting this dynamic instability. The interaction between microtubules and the actin cytoskeleton is also critical for cell migration, and this cross-talk is finely regulated. nih.gov
Studies on indole-aryl amide derivatives have revealed that their antiproliferative effects can be linked to the induction of cell cycle arrest and apoptosis. nih.gov For example, one compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. nih.gov This was associated with the up-regulation of the anti-proliferative protein p21 and the pro-apoptotic protein Bax. nih.gov
Exploration of Specific Molecular Targets within Cancer Pathways
While direct in vitro studies on the specific molecular targets of this compound are not extensively available in the reviewed literature, research on structurally related indole-3-acetamide (B105759) and indole-3-glyoxylamide (B122210) derivatives provides valuable insights into potential mechanisms of action within cancer pathways. These studies suggest that compounds with the indole-3-acetamide scaffold can induce apoptosis through the modulation of key signaling proteins, particularly the caspase cascade.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. nih.gov Two primary pathways can initiate apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis. nih.gov
In a study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which share a core indole structure with this compound, the induction of apoptosis was investigated in human liver cancer (HepG2) cells. nih.gov One of the most potent compounds from this series, designated as 5r, was found to induce a dose-dependent and time-dependent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a key substrate of activated caspase-3, and its cleavage is a well-established marker of apoptosis. nih.gov
Further investigation into the mechanism revealed that compound 5r significantly increased the activity of caspase-3 and caspase-8 in HepG2 cells. nih.gov Caspase-8 is a key initiator caspase in the death receptor pathway, suggesting that this pathway may be involved in the pro-apoptotic effects of this class of compounds. nih.gov Notably, the activity of caspase-9, the initiator caspase of the intrinsic pathway, was not significantly affected, providing evidence that the apoptosis induced by this particular derivative is caspase-8-dependent. nih.gov
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic (pro-survival) members (e.g., Bcl-2, Bcl-xL). nih.gov The balance between these opposing factions determines the cell's fate. While the aforementioned study on the adamantanyl-indole derivative did not directly report on the modulation of Bcl-2 family proteins, it is a common mechanism for many anticancer agents. nih.gov For instance, other compounds, such as allyl isothiocyanate, have been shown to induce apoptosis via the phosphorylation of Bcl-2, which can inactivate its pro-survival function. nih.gov Future investigations into this compound and its derivatives could explore their potential to interact with and modulate the function of Bcl-2 family proteins.
These findings on related indole derivatives suggest that a plausible mechanism of action for this compound in cancer cells could involve the induction of apoptosis through the activation of the caspase cascade, potentially with a preference for the extrinsic pathway. However, dedicated in vitro studies on this compound are necessary to confirm these specific molecular targets and elucidate its precise role in cancer pathways.
Antioxidant Properties and Reactive Oxygen Species Scavenging
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. tandfonline.com Oxidative stress has been implicated in the pathogenesis of numerous diseases, including cancer. tandfonline.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov
Several studies have investigated the antioxidant potential of indole-3-acetamide derivatives, demonstrating their capacity to scavenge free radicals. nih.govacs.org The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govacs.org
In one study, a series of twenty-four indole-3-acetamide derivatives were synthesized and evaluated for their antioxidant properties. nih.govacs.org All of the synthesized compounds exhibited potential in scavenging reactive oxygen species, with IC50 values for ABTS radical scavenging activity ranging from 0.35 ± 0.1 to 2.19 ± 0.08 µM and for DPPH radical scavenging activity from 0.81 ± 0.25 to 2.75 ± 0.03 µM. nih.gov The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
Another study on a series of indole-2-carboxamide and 3-acetamide derivatives also reported on their antioxidant capabilities. tandfonline.comnih.gov Specifically, the compound N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was identified as a potent inhibitor of DPPH at a concentration of 10⁻⁴ M. tandfonline.comnih.gov This study also explored the effect of these derivatives on heme oxygenase (HO) activity, an enzyme that provides cytoprotection against oxidative stress. tandfonline.comnih.gov
The antioxidant activity of indole derivatives is often attributed to the indole nucleus, which can act as a hydrogen or electron donor to neutralize free radicals. researchgate.net The specific substitutions on the acetamide (B32628) side chain can further modulate this activity. While direct data on the antioxidant properties of this compound is not available in the reviewed literature, the consistent antioxidant activity observed across a range of its structural analogs suggests that it may also possess ROS scavenging capabilities. Further experimental validation is required to determine the specific antioxidant potential of this compound.
Antioxidant Activity of Indole-3-Acetamide Derivatives
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
|---|---|---|---|
| Indole-3-acetamide Derivative (Compound 15 from study) | 0.81 ± 0.25 | 0.35 ± 0.1 | nih.gov |
| Range for 24 Indole-3-acetamide Derivatives | 0.81 ± 0.25 to 2.75 ± 0.03 | 0.35 ± 0.1 to 2.19 ± 0.08 | nih.gov |
| N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | Potent inhibitor at 10⁻⁴ M | Not Reported | tandfonline.comnih.gov |
Computational and in Silico Approaches in the Study of N Allyl 2 1h Indol 3 Yl Acetamide
Molecular Docking Simulations for Ligand-Target Binding Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like N-allyl-2-(1H-indol-3-yl)acetamide, docking simulations would be a crucial first step in identifying its potential mechanism of action.
In the study of related indole (B1671886) derivatives, molecular docking has been instrumental in elucidating how these molecules fit into the active sites of biological targets. For instance, studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues have used docking to identify key interactions with viral proteins. nih.govsemanticscholar.org This type of analysis for this compound would aim to identify:
Hydrogen Bonding: The indole nitrogen and the amide group of the acetamide (B32628) moiety are potential hydrogen bond donors and acceptors. Docking studies would pinpoint which amino acid residues in a target protein could form these critical bonds, which are essential for stabilizing the ligand-protein complex.
Hydrophobic Interactions: The indole ring and the allyl group are hydrophobic. These regions of the molecule would be expected to interact with nonpolar pockets within a target protein, contributing significantly to binding affinity.
Docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target. These scores are often expressed in kcal/mol, with lower values indicating a more favorable interaction. For a series of indole-3-acetamide (B105759) derivatives targeting the α-amylase enzyme, docking scores were used to rank compounds based on their predicted inhibitory potential. nih.gov Similar calculations for this compound would provide a quantitative prediction of its binding strength to various targets, helping to prioritize it for further experimental testing.
A significant application of molecular docking is the identification of potential biological targets for a novel compound. By screening this compound against a library of protein structures, researchers could generate hypotheses about its biological function. For example, various indole-acetamide derivatives have been investigated as inhibitors of targets such as:
Enzymes: Carbonic anhydrases, α-amylase, and viral RNA-dependent RNA polymerase are enzymes that have been studied as targets for indole-acetamide compounds. nih.govnih.govnih.gov
Receptors: While less common in the provided context, G-protein coupled receptors or other cell surface receptors could also be explored as potential targets.
The following table illustrates the types of biological targets identified for related indole-acetamide compounds through computational methods.
| Compound Class | Potential Biological Target | Computational Method Used |
| 2-(1H-indol-3-yl)-N-phenylacetamide derivatives | α-Amylase | Molecular Docking |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | Influenza A Virus Neuraminidase | Molecular Docking, QSAR |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | SARS-CoV-2 RNA-dependent RNA polymerase | Cell-based assay with computational hypothesis |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
While no specific MD simulation studies on this compound were found, this technique is a logical follow-up to molecular docking. MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment. Such simulations could assess the stability of the binding pose predicted by docking and reveal important conformational changes in both the ligand and the target protein upon binding. For other complex heterocyclic systems, MD simulations have been used to confirm the stability of ligand-receptor interactions predicted by docking.
Homology Modeling for Target Protein Structure Prediction
In cases where the three-dimensional structure of a potential protein target for this compound has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed. This method builds a 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein. This modeled structure can then be used for molecular docking simulations to study potential interactions with this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
QSAR studies are a set of computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Although no QSAR models have been specifically developed for this compound, research on related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives has successfully used 2D and 3D-QSAR to predict their anti-influenza virus activity. semanticscholar.org A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. By identifying key molecular descriptors that correlate with activity, a predictive model could be built to guide the design of more potent analogues.
Pharmacophore Modeling and Virtual Screening for Lead Identification
Pharmacophore modeling and virtual screening are powerful computational strategies employed in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. nih.gov These methods are particularly valuable when the three-dimensional structure of the biological target is unknown or when researchers aim to discover novel scaffolds that can interact with a known target.
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By identifying a common pharmacophore model from a set of known active molecules, it is possible to search for other compounds that share the same spatial arrangement of these critical features. nih.gov
The process of pharmacophore-based virtual screening for a compound like this compound would typically involve the following steps:
Pharmacophore Model Generation: If a set of indole derivatives with known activity against a particular biological target is available, their structures can be aligned and analyzed to generate a common feature pharmacophore model. Alternatively, if the structure of the target protein is known, a structure-based pharmacophore can be derived from the key interaction points within the binding site. cambridge.org
Database Preparation: A large database of chemical compounds, such as the ZINC database or commercial libraries, is prepared for screening. The three-dimensional conformations of each molecule in the database are generated and stored.
Virtual Screening: The generated pharmacophore model is then used as a 3D query to search the prepared database. The screening software identifies molecules that can map their chemical features onto the pharmacophore hypothesis.
Hit List Generation and Filtering: The initial list of hits is often large and may contain many false positives. Therefore, further filtering steps are applied, such as applying drug-likeness filters (e.g., Lipinski's rule of five) or assessing the novelty of the chemical scaffolds.
The following table illustrates a hypothetical pharmacophore model that could be generated for a series of indoleacetamide derivatives active against a specific kinase target.
| Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| Hydrogen Bond Donor (HBD) | 2.5 | 1.8 | 3.2 | 1.0 |
| Hydrogen Bond Acceptor (HBA) | -1.3 | 0.5 | 2.1 | 1.2 |
| Aromatic Ring (AR) | 0.0 | 0.0 | 0.0 | 1.5 |
| Hydrophobic (HY) | 4.2 | -1.0 | -0.5 | 1.8 |
Virtual screening campaigns utilizing such pharmacophore models have been successful in identifying novel indole derivatives with potent biological activities. For instance, studies have employed these techniques to discover inhibitors of enzymes like DNA gyrase in Mycobacterium tuberculosis. nih.govnih.gov
Reverse Docking Techniques for De-novo Target Identification and Validation
While traditional docking methods predict the binding of a ligand to a known target, reverse docking, also known as inverse docking, takes the opposite approach: it screens a single ligand against a library of known protein structures to identify potential biological targets. nih.govnih.govtandfonline.com This technique is particularly valuable for de-novo target identification of novel compounds or for understanding the polypharmacology (the ability of a drug to interact with multiple targets) of existing drugs. nih.govnih.gov
For a compound like this compound, whose biological targets may not be fully elucidated, reverse docking offers a powerful method to generate hypotheses about its mechanism of action. The general workflow for a reverse docking study involves:
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Target Database Selection: A comprehensive database of 3D protein structures is selected. This can include the entire Protein Data Bank (PDB) or curated subsets of druggable proteins or proteins associated with specific diseases.
Docking Calculations: The ligand is then systematically docked into the binding sites of all proteins in the selected database.
Scoring and Ranking: The binding affinity of the ligand to each protein is estimated using a scoring function. The proteins are then ranked based on their predicted binding scores.
Target Prioritization and Validation: The top-ranked potential targets are further analyzed. This may involve examining the predicted binding poses, considering the biological relevance of the targets, and ultimately, experimental validation to confirm the interaction. springernature.com
The results of a reverse docking study can be summarized in a table that ranks potential protein targets based on their predicted binding affinity for this compound.
| Rank | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Biological Function |
| 1 | 3PBL | -9.8 | Mitogen-activated protein kinase |
| 2 | 1A28 | -9.5 | Cyclooxygenase-2 |
| 3 | 5T6D | -9.2 | Histone deacetylase 1 |
| 4 | 2H8C | -8.9 | Carbonic anhydrase II |
| 5 | 4K1J | -8.7 | Tyrosine-protein kinase ABL1 |
It is crucial to note that the predictions from reverse docking are computational hypotheses and require experimental validation. nih.govtandfonline.com Nevertheless, this approach provides a valuable starting point for focused biological assays, significantly accelerating the process of target discovery and validation. The use of Z-scores, which normalize docking scores based on both ligand and receptor properties, can improve the accuracy of identifying true biological targets from the large pool of potential interactions. researchgate.net
Future Perspectives in Academic Research on N Allyl 2 1h Indol 3 Yl Acetamide
Rational Design of Novel Analogues with Enhanced Potency and Selectivity
The rational design of novel analogues of N-Allyl-2-(1H-indol-3-yl)acetamide represents a primary avenue for future research. By systematically modifying its structure, researchers can aim to enhance its potency and selectivity towards specific biological targets. Drawing inspiration from related indole (B1671886) derivatives, several strategies can be envisioned. For instance, studies on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated that the nature of the N-substituent significantly influences cytotoxic activity against cancer cell lines. nih.govmdpi.comnih.gov Similarly, research on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has shown that substitutions on the N-phenyl ring are crucial for potent dual inhibition of respiratory syncytial virus (RSV) and influenza A virus. nih.gov
Future research on this compound could therefore explore:
Modification of the Allyl Group: Introducing substituents on the allyl moiety or replacing it with other unsaturated or cyclic groups could modulate pharmacokinetic properties and target engagement.
Substitution on the Indole Ring: The indole ring offers multiple positions for substitution (e.g., at the 1, 2, 5, or 6-positions). Introducing electron-donating or electron-withdrawing groups could influence the electronic properties of the molecule and its binding affinity to target proteins.
Alterations to the Acetamide (B32628) Linker: The length and rigidity of the acetamide linker can be modified to optimize the spatial orientation of the indole and allyl moieties, potentially leading to improved interactions with a target's binding site.
A systematic synthesis and screening of such analogues, guided by structure-activity relationship (SAR) studies, will be crucial in identifying compounds with superior therapeutic potential.
Exploration of Undiscovered Biological Activities within Neglected Disease Areas
The indole-3-acetamide (B105759) scaffold has been implicated in a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govnih.govnih.gov However, the full therapeutic potential of this compound and its derivatives remains largely unexplored, particularly in the context of neglected diseases.
Future investigations should venture into these underexplored areas:
Antiparasitic Activity: Given the broad biological activity of indole derivatives, screening this compound and its analogues against a panel of parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis could unveil novel therapeutic leads.
Antifungal Activity: The increasing prevalence of drug-resistant fungal infections necessitates the discovery of new antifungal agents. The unique structural features of this compound make it a candidate for screening against pathogenic fungi.
Neuroprotective Effects: Indole derivatives have shown promise in the context of neurodegenerative diseases. rsc.org Investigating the potential of this compound to modulate pathways implicated in conditions like Alzheimer's and Parkinson's disease could open new therapeutic avenues. For example, research on indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives has highlighted their potential as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, two key enzymes in Alzheimer's pathology. rsc.org
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry offers exciting opportunities for developing more efficient and environmentally friendly methods for preparing this compound and its derivatives. While traditional methods for synthesizing indole-3-acetamides often involve the coupling of indole-3-acetic acid with an appropriate amine, newer methodologies could offer significant advantages. nih.gov
Future research in this area could focus on:
Catalytic Approaches: The use of transition metal catalysts, such as palladium or gold/silver, could enable novel C-H activation or cyclization strategies for the construction of the indole core or the introduction of the acetamide side chain. rsc.orgmdpi.com For instance, gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines has been reported as a novel method. rsc.org
Green Chemistry Principles: Employing benign solvents, reducing the number of synthetic steps, and utilizing catalytic rather than stoichiometric reagents will be crucial for developing sustainable synthetic routes. Microwave-assisted synthesis, for example, has been shown to be an efficient method for preparing certain indole derivatives. mdpi.com
| Synthetic Approach | Potential Advantages | Relevant Analogue Synthesis |
| Multi-Component Reactions | High efficiency, atom economy, reduced waste | N-aryl-2-(indol-3-yl)acetamides researchgate.net |
| Catalytic Methods | High selectivity, milder reaction conditions | Functionalized indoles from N-allyl-2-alkynylanilines rsc.org |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | 2-Methyl-1H-indole-3-carboxylate derivatives mdpi.com |
Integration of Advanced In Silico Techniques with Experimental Validation
The synergy between computational and experimental approaches is a powerful paradigm in modern drug discovery. For this compound, in silico techniques can provide invaluable insights to guide experimental work.
Future research should leverage:
Molecular Docking: To predict the binding modes of this compound and its analogues to various biological targets. This can help in prioritizing compounds for synthesis and biological evaluation. Studies on indole-3-acetamides as α-amylase inhibitors have successfully used this approach to understand binding interactions. nih.gov
Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes and to understand the dynamic nature of their interactions over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of a series of analogues with their biological activity.
ADME/Tox Prediction: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues at an early stage, helping to identify candidates with favorable drug-like properties. researchgate.net
Crucially, all in silico predictions must be rigorously validated through experimental studies to ensure their accuracy and relevance.
Investigation into the Detailed Molecular Mechanisms of Action for Identified Bioactivities
While the identification of a biological activity is a critical first step, a deep understanding of the underlying molecular mechanism of action is essential for further development. For any identified bioactivity of this compound or its analogues, a thorough mechanistic investigation will be paramount.
This will involve:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein(s) with which the compound interacts.
Enzymatic and Cellular Assays: To confirm the inhibitory or modulatory effect of the compound on the identified target and to elucidate its downstream cellular consequences. For example, mechanistic studies on certain N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed that they induce apoptosis through the activation of specific caspases. nih.govmdpi.com
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing a detailed picture of the binding interactions.
Pathway Analysis: Investigating the broader cellular pathways that are modulated by the compound to understand its full spectrum of effects. Research on some N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has shown that they inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. rsc.org
By systematically addressing these future research perspectives, the academic community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents and a deeper understanding of the biological roles of indole-containing molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n-Allyl-2-(1H-indol-3-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acylation of indole derivatives followed by allylation. For example:
Acylation : React 2-(1H-indol-3-yl)acetamide with acetic anhydride in the presence of pyridine as a catalyst under reflux conditions to introduce the acetyl group .
Allylation : Use allyl bromide or allyl chloride in a nucleophilic substitution reaction with a base (e.g., NaH) in anhydrous THF or DMF to introduce the allyl group. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:allylating agent) are critical for minimizing side products .
- Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and optimize purification using column chromatography (silica gel, gradient elution) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the indole NH (~10.5 ppm), allyl protons (δ 5.1–5.9 ppm, multiplet), and acetamide methyl group (~2.1 ppm, singlet). Aromatic protons appear between δ 6.8–7.4 ppm .
- IR : Key peaks include N-H stretching (~3250 cm⁻¹ for amide), C=O stretching (~1650 cm⁻¹), and C=C (allyl) at ~1640 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of indole-acetamide derivatives?
- Methodological Answer :
Structure-Activity Relationship (SAR) Studies : Systematically compare this compound with analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide ) to isolate the allyl group's impact.
Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity (HPLC ≥98%) .
Meta-Analysis : Cross-reference data from enzymatic assays (e.g., ectonucleotidase inhibition ) and molecular docking studies to identify mechanistic outliers .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer :
ADME Prediction : Use tools like SwissADME to calculate physicochemical properties (LogP ~3.75 , polar surface area ~44.89 Ų ), which influence bioavailability.
CYP450 Metabolism Simulation : Employ molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes, focusing on oxidation sites (allyl group and indole ring) .
In Vitro Validation : Perform liver microsome assays (human/rat) with LC-MS/MS quantification to verify predicted metabolic pathways .
Q. What experimental designs mitigate challenges in analyzing the compound’s electrophilic substitution reactivity?
- Methodological Answer :
Directed Functionalization : Use regioselective catalysts (e.g., FeCl₃ for C-5 indole substitution) to target specific positions .
Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under varying pH and temperature conditions.
Controlled Competition Experiments : Compare reactivity of the allyl group versus indole NH in halogenation (e.g., NBS vs. Br₂) to map dominant pathways .
Data Contradiction Analysis
Q. Why do studies report conflicting LogP values for structurally similar indole-acetamides?
- Root Cause : Variations in measurement methods (shake-flask vs. HPLC) and solvent systems (octanol/water partitioning vs. computational estimates) .
- Resolution : Standardize LogP determination using the OECD Guideline 117 (shake-flask method, pH 7.4) and validate with computational tools (e.g., XLogP3) .
Key Property Table
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O | |
| Molecular Weight | 214.27 g/mol | |
| Calculated LogP | ~3.75 | |
| Polar Surface Area | 44.89 Ų | |
| Key Spectral Peaks (IR) | 3250, 1650, 1640 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
